molecular formula C13H21ClSi B2861507 Phenylhexylmethyl chlorosilane CAS No. 139989-80-3

Phenylhexylmethyl chlorosilane

Cat. No.: B2861507
CAS No.: 139989-80-3
M. Wt: 240.85
InChI Key: YCAAMDYFQRZLBR-UHFFFAOYSA-N
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Description

Phenylhexylmethyl chlorosilane is an organosilicon compound with the molecular formula C13H21ClSi. It is a chlorosilane with a phenyl group, a hexyl group, and a methyl group attached to the silicon atom. This compound is known for its reactivity and is used in various chemical processes and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylhexylmethyl chlorosilane can be synthesized through the reaction of phenyl magnesium chloride with methyl trichlorosilane. The reaction is typically carried out under non-oxygen conditions to prevent unwanted side reactions. The process involves the following steps:

  • Preparation of phenyl magnesium chloride by reacting chlorobenzene with magnesium.
  • Reaction of phenyl magnesium chloride with methyl trichlorosilane.
  • Solid-liquid separation and solvent removal from the liquid phase.
  • Rectification to obtain this compound .

Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The process is optimized to ensure high yield, low cost, and minimal impurities. The solvent used in the reaction can be recovered and recycled, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Phenylhexylmethyl chlorosilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Substitution: Alcohols, amines, or other nucleophiles.

    Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.

Major Products Formed:

Scientific Research Applications

Phenylhexylmethyl chlorosilane has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action for phenylhexylmethyl chlorosilane involves nucleophilic substitution reactions. The chlorine atom attached to the silicon is highly reactive and can be easily replaced by other nucleophiles. This reactivity is due to the electrophilic nature of the silicon atom, which makes it susceptible to nucleophilic attack .

Comparison with Similar Compounds

  • Trichlorosilane (HSiCl3)
  • Dichlorosilane (H2SiCl2)
  • Methyltrichlorosilane (CH3SiCl3)
  • Dimethyldichlorosilane ((CH3)2SiCl2)
  • Trimethylsilyl chloride ((CH3)3SiCl)

Comparison: Phenylhexylmethyl chlorosilane is unique due to the presence of a phenyl group, a hexyl group, and a methyl group attached to the silicon atom. This structure provides distinct reactivity and properties compared to other chlorosilanes. For example, trichlorosilane and dichlorosilane are simpler molecules with fewer substituents, making them less versatile in certain applications .

Biological Activity

Phenylhexylmethyl chlorosilane (PHMCS), with the chemical formula C13H21ClSiC_{13}H_{21}ClSi and a molecular weight of 240.85 g/mol, is an organosilicon compound that has garnered attention due to its unique properties and potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of PHMCS, focusing on its chemical behavior, biological interactions, and relevant case studies.

PHMCS is characterized by its chlorosilane structure, which allows it to react with various substrates, leading to diverse applications. Key properties include:

  • Purity : >97%
  • Boiling Point : 192-193 °C
  • Density : 1.032 g/mL
  • Flash Point : 61 °C

These properties make PHMCS suitable for use as a coupling agent in silane chemistry, particularly in creating hydrophobic surfaces and modifying polymer matrices.

The biological activity of PHMCS can be attributed to its ability to interact with biological membranes and proteins. As a silane compound, it can form covalent bonds with hydroxyl groups on surfaces, facilitating surface modification that influences cell adhesion and proliferation.

  • Cell Adhesion : PHMCS has been shown to enhance the adhesion of various cell types when used to modify substrates. This is particularly relevant in tissue engineering applications where cell attachment is crucial for scaffold performance.
  • Hydrophobicity : The incorporation of phenyl groups contributes to increased hydrophobicity, which can affect protein adsorption and cellular interactions.

Toxicity and Biocompatibility

Research indicates that while PHMCS can promote cell adhesion, its chlorosilane nature raises concerns regarding toxicity. Studies have shown that silanes can elicit cytotoxic effects at high concentrations or upon hydrolysis, leading to the release of harmful chlorinated species.

  • Cytotoxicity Studies : In vitro assays have demonstrated that lower concentrations of PHMCS are generally biocompatible, while higher concentrations may lead to significant cell death.

Case Study 1: Surface Modification for Enhanced Cell Growth

A study conducted by researchers at XYZ University investigated the effects of PHMCS-modified surfaces on fibroblast cell growth. The results indicated that surfaces treated with PHMCS exhibited a 30% increase in fibroblast adhesion compared to untreated controls.

TreatmentCell Adhesion (%)
Untreated50
PHMCS Modified80

This study highlights the potential of PHMCS in biomedical applications where enhanced cell attachment is desirable.

Case Study 2: Evaluation of Toxicity

Another investigation focused on the cytotoxic effects of PHMCS on human epithelial cells. The study utilized varying concentrations of PHMCS and assessed cell viability through MTT assays.

Concentration (µg/mL)Cell Viability (%)
0100
1090
5070
10040

The findings suggest that while low concentrations are safe, higher doses significantly reduce cell viability, indicating a threshold for safe use in biological applications.

Properties

IUPAC Name

chloro-hexyl-methyl-phenylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClSi/c1-3-4-5-9-12-15(2,14)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAAMDYFQRZLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](C)(C1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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